Imatinib Acid

BCR-ABL1 kinase inhibition metabolite pharmacology

Quantify the active metabolite separately from parent imatinib? Generic substitution introduces error in TDM and resistance studies. Imatinib Acid (CGP74588) is the authenticated reference standard for: • LC-MS/MS calibration in plasma (linear range 48-1200 ng/mL, accuracy 89-113%) • ANDA impurity profiling (RT 6.208 min, baseline resolution from mesylate) • P-gp resistance assays (distinct intracellular accumulation in K562/Dox cells) Supplied with batch-specific COA. Available for global R&D logistics.

Molecular Formula C31H33N7O3
Molecular Weight 551.6 g/mol
Cat. No. B12422871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib Acid
Molecular FormulaC31H33N7O3
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C31H33N7O3/c1-22-4-9-26(19-28(22)36-31-33-13-10-27(35-31)25-3-2-12-32-20-25)34-30(41)24-7-5-23(6-8-24)21-38-17-15-37(16-18-38)14-11-29(39)40/h2-10,12-13,19-20H,11,14-18,21H2,1H3,(H,34,41)(H,39,40)(H,33,35,36)
InChIKeyUBEXHJPGGGMXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib Acid (CGP74588): Structure and Overview


Imatinib Acid, chemically identified as N-desmethyl imatinib and designated CGP74588 (CAS 404844-02-6), is the principal pharmacologically active metabolite of the tyrosine kinase inhibitor imatinib [1]. Formed primarily via CYP3A4-mediated N-demethylation of the parent compound's piperazine moiety, this metabolite circulates at steady-state plasma concentrations approximating 20–25% of total imatinib-related drug exposure [1][2]. While structurally retaining the critical 2-phenylaminopyrimidine kinase-binding core of imatinib, the demethylation event yields a terminal secondary amine that distinguishes this compound from both the parent drug and other imatinib-related impurities [3]. As an analytical reference standard and investigative tool, Imatinib Acid is essential for therapeutic drug monitoring, pharmacokinetic modeling, drug-drug interaction studies, and quality control of imatinib formulations [4][5].

Analytical Standard Authenticated CGP74588 for LC-MS/MS calibration and method validation
PK / DDI Research Pharmacokinetic modeling and drug-drug interaction studies
Impurity Profiling Reference material for quantifying the acid impurity in imatinib formulations

Imatinib Acid Substitution Limitations


Substituting Imatinib Acid (CGP74588) with the parent compound imatinib or structurally related metabolites in analytical workflows introduces quantifiable error and biological misinterpretation. Imatinib Acid exhibits a BCR-ABL1 kinase inhibitory potency that differs substantially from imatinib, with studies demonstrating that the N-desmethyl metabolite is markedly less active than the parent drug in BCR-ABL1 inhibition assays [1]. Furthermore, Imatinib Acid demonstrates differential substrate affinity for the efflux transporter P-glycoprotein (P-gp) compared to imatinib, resulting in distinct intracellular accumulation profiles in leukemia cells—a factor that critically affects cell-based assay interpretation [2]. Chromatographically, Imatinib Acid elutes with a retention time distinct from imatinib mesylate (e.g., 6.208 min versus 8.083 min under validated RP-HPLC conditions), rendering cross-identification impossible without authenticated reference material [3]. In therapeutic drug monitoring, the plasma concentration ratio of metabolite to parent (approximately 0.25 at steady state) constitutes an independent pharmacokinetic variable correlated with clinical outcomes, a metric that cannot be derived using imatinib alone [4]. These orthogonal differentiations—in potency, transporter interaction, chromatographic behavior, and clinical exposure metrics—preclude any generic substitution without compromising data validity.

BCR-ABL1 inhibitory potency differs substantially; kinase assay calibration requires metabolite-specific standard
P-glycoprotein substrate affinity diverges from imatinib; intracellular accumulation profiles differ in cell-based assays
Chromatographic retention time distinct from imatinib; cross-identification impossible without authenticated reference material

Imatinib Acid Differentiation Evidence


BCR-ABL1 Kinase Inhibitory Potency

Imatinib Acid (N-desmethyl imatinib, CGP74588) demonstrates substantially reduced BCR-ABL1 kinase inhibitory potency compared to the parent compound imatinib. Direct head-to-head enzymatic assays reveal that the N-desmethyl metabolite is markedly less active as a BCR-ABL1 inhibitor than imatinib [1]. This reduced potency provides a mechanistic explanation for clinical observations wherein patients exhibiting high metabolite-to-parent ratios show relatively lower response rates in chronic myeloid leukemia treatment [1]. Researchers procuring this compound for kinase profiling studies must account for this potency differential when interpreting cellular or in vivo pharmacology data.

BCR-ABL1 Inhibition
Reported
Substantially reduced activity vs imatinib; weakly active
Supports metabolite-specific kinase assay calibration
Direct enzymatic assay context
BCR-ABL1 kinase inhibition metabolite pharmacology

Steady-State Plasma Concentration

At steady state following 400 mg daily oral imatinib administration, Imatinib Acid (CGP74588) achieves mean trough plasma concentrations of 242 ng/mL (SD ±106 ng/mL), compared to 979 ng/mL (SD ±530 ng/mL) for the parent compound [1]. The metabolite-to-parent concentration ratio approximates 0.25 at steady state, establishing a quantifiable benchmark for therapeutic drug monitoring assays [1]. This exposure relationship is critical for LC-MS/MS method calibration and validation, where analytical ranges for the metabolite must accommodate concentrations approximately one-fourth those of the parent drug.

Steady-State Cmin
Reported
242 ng/mL (SD ±106) vs 979 ng/mL (imatinib)
Defines LC-MS/MS calibration range for PK studies
Day 29, 400 mg/day, n=351
therapeutic drug monitoring pharmacokinetics clinical pharmacology

P-Glycoprotein Substrate Affinity

Imatinib Acid (CGP74588) demonstrates differential interaction with the multidrug resistance efflux transporter P-glycoprotein (P-gp, ABCB1) compared to imatinib. In Bcr-Abl-positive sensitive K562 leukemia cells, CGP74588 accumulates to significantly higher intracellular levels than imatinib; however, in P-gp-overexpressing resistant K562/Dox cells, the intracellular level of CGP74588 is significantly lower than that of imatinib [1]. Functional assays demonstrate that CGP74588 serves as an excellent substrate for P-gp-mediated efflux, with antiproliferative effects in sensitive K562 cells approximately three- to four-fold lower than those of imatinib [1]. At concentrations up to 20 μM, CGP74588 neither induces apoptosis nor substantially inhibits proliferation in resistant K562/Dox cells, contrasting with imatinib's partial activity in this context [1].

P-gp Substrate Profile
Reported
3- to 4-fold lower antiproliferative effect; accumulation reverses in resistant cells
Intracellular exposure depends on transporter status; requires assay control
K562 and K562/Dox models
P-glycoprotein multidrug resistance intracellular accumulation

Chromatographic Retention Time

Under validated reversed-phase high-performance liquid chromatography (RP-HPLC) conditions employed for pharmaceutical quality control, Imatinib Acid (identified as the acid impurity) elutes with a retention time of 6.208 minutes, whereas imatinib mesylate elutes at 8.083 minutes [1]. This retention time differential of approximately 1.9 minutes provides baseline chromatographic resolution essential for accurate quantification of both species in pharmaceutical formulations. The validated method demonstrates specificity sufficient for simultaneous estimation of imatinib mesylate and its acid impurity in finished dosage forms, supporting Abbreviated New Drug Application (ANDA) submissions and stability studies.

RP-HPLC Retention
Validated method
6.208 min (CGP74588) vs 8.083 min (imatinib mesylate)
Baseline resolution supports impurity quantification
ICH-validated RP-HPLC conditions
RP-HPLC method validation impurity profiling

CYP3A4 Inhibition Mechanism

Imatinib Acid (N-desmethyl imatinib) exhibits a distinct cytochrome P450 enzyme inhibition profile compared to the parent compound. While both imatinib and its N-desmethyl metabolite demonstrate only moderate potency as direct competitive inhibitors of CYP2C8 and CYP3A4/5, imatinib uniquely acts as a potent irreversible, mechanism-based inhibitor of CYP3A4 [1]. The metabolite lacks this mechanism-based inhibitory capacity, resulting in a meaningfully different drug-drug interaction (DDI) risk profile. This differential is quantitatively captured in physiologically based pharmacokinetic (PBPK) models that separately parameterize imatinib and N-desmethyl imatinib metabolism via CYP2C8 and CYP3A4, with the PBPK model achieving 12/12 predicted DDI AUC ratios and 12/12 predicted DDI Cmax ratios within twofold of observed values [2].

CYP3A4 Inhibition
Reported
No mechanism-based CYP3A4 inhibition (unlike imatinib)
DDI risk parameterization requires metabolite-specific input
PBPK model validation context
CYP3A4 drug-drug interaction mechanism-based inhibition

Imatinib Acid Application Scenarios


Therapeutic Drug Monitoring Assay Calibration

Procure Imatinib Acid as an authenticated analytical reference standard for calibrating and validating LC-MS/MS methods used in therapeutic drug monitoring of imatinib-treated patients. The metabolite's steady-state trough concentration of 242 ng/mL (versus 979 ng/mL for imatinib) defines the required analytical sensitivity range [1]. Validated methods using authenticated CGP74588 reference material achieve linear calibration over 48–1200 ng/mL, with demonstrated accuracy (89–113%) and precision (≤17% imprecision) across hematocrit ranges of 22–55% [2]. This application directly supports clinical pharmacology studies correlating metabolite exposure with patient outcomes.

Quality Control and Impurity Profiling

Employ Imatinib Acid as a reference standard for quantifying the acid impurity in imatinib mesylate drug substance and finished pharmaceutical products. The validated RP-HPLC method demonstrates baseline resolution between the acid impurity (retention time 6.208 min) and imatinib mesylate (8.083 min) [3]. This chromatographic separation, coupled with authenticated reference material, enables accurate impurity quantification required for Abbreviated New Drug Application (ANDA) submissions, Drug Master File (DMF) documentation, and ICH-compliant stability studies of generic imatinib formulations.

PBPK Model Development

Integrate Imatinib Acid reference data into whole-body PBPK models that separately parameterize imatinib and N-desmethyl imatinib disposition. Models incorporating distinct metabolic parameters for both species via CYP2C8 and CYP3A4 achieve 12/12 predicted DDI AUC ratios and 12/12 predicted Cmax ratios within twofold of observed clinical values [4]. This application is essential for predicting drug-drug interaction liability in patients receiving imatinib with co-medications such as CYP3A4 perpetrators (ketoconazole, rifampicin) or victims (simvastatin, metoprolol).

Multidrug Resistance Transporter Studies

Utilize Imatinib Acid as a probe substrate for investigating P-glycoprotein (P-gp, ABCB1)-mediated multidrug resistance mechanisms in Bcr-Abl-positive leukemia models. The compound's differential intracellular accumulation—higher than imatinib in sensitive K562 cells but significantly lower than imatinib in P-gp-overexpressing resistant K562/Dox cells—provides a quantifiable readout of transporter functional status [5]. This application supports studies of resistance mechanisms and the evaluation of P-gp modulator compounds, with the metabolite's 3- to 4-fold lower antiproliferative potency in sensitive cells serving as an internal benchmark for assay validation.

Application
Selection Property
Validation Focus
Metabolite PK monitoring assay development
Authenticated CGP74588 reference material for LC-MS/MS
Accuracy and precision in human plasma research matrices
Impurity profiling and quality control
Chromatographic resolution from imatinib
Method specificity and linearity per ICH guidelines
PBPK model parameterization for DDI studies
Distinct CYP3A4/CYP2C8 metabolic parameters
Predicted vs observed AUC/Cmax ratios
P-gp transporter research in leukemia models
Differential intracellular accumulation profile
Transporter-dependent exposure readouts
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